7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one is a chemical compound with the molecular formula CHO and a molecular weight of 292.33 g/mol. It is characterized by a unique spiro structure that incorporates a dioxaspiro framework, which is notable for its potential applications in medicinal chemistry and organic synthesis. The compound features a dimethoxyphenyl group, which contributes to its distinctive properties and biological activities .
The synthesis of 7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one typically involves multi-step organic synthesis techniques. Common methods include:
The specific reaction conditions and yields may vary based on the chosen synthetic pathway.
7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one has potential applications in various fields:
Several compounds share structural similarities with 7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one. Here are some notable examples:
Compound Name | CAS Number | Unique Features |
---|---|---|
7-bromo-1,4-dioxaspiro[4.5]decan-8-one | 943589-83-1 | Contains bromine; potential for different reactivity |
1,4-Dioxaspiro[4.5]decan-2-one | 4423-79-4 | Lacks the dimethoxyphenyl group; simpler structure |
(7R,8S)-8-(3,4-Dimethoxyphenyl)-8-(2-propen-1-yl)-1,4-dioxaspiro[4.5]decan-7-ol | 866394-48-1 | Contains an additional propenyl group; different stereochemistry |
These compounds highlight the unique structural characteristics of 7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one while showcasing variations that can influence their chemical behavior and biological activity.
The systematic IUPAC name for this compound, 1,4-Dioxaspiro[4.5]decan-8-one, 7-(3,4-dimethoxyphenyl)-, reflects its intricate architecture. The core structure consists of a cyclohexanone ring fused to a 1,3-dioxolane ring via a spiro carbon atom (C-7), with a 3,4-dimethoxyphenyl substituent at the 7-position. Key structural features include:
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 88176-84-5 |
Molecular Formula | $$ \text{C}{16}\text{H}{20}\text{O}_5 $$ |
Molecular Weight | 292.33 g/mol |
IUPAC Name | 1,4-Dioxaspiro[4.5]decan-8-one, 7-(3,4-dimethoxyphenyl)- |
The compound’s stereoelectronic profile has been characterized using X-ray crystallography and NMR spectroscopy, confirming the equatorial orientation of the dimethoxyphenyl group relative to the dioxolane ring.
Spirocyclic dioxolanes emerged as a distinct class of heterocycles in the 1960s, with early work focusing on their utility as protective groups for ketones. The seminal synthesis of 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8) via ketalization of cyclohexanedione with ethylene glycol laid the groundwork for subsequent derivatives. By the 1980s, researchers began exploring substituted variants, including the 3,4-dimethoxyphenyl analog, to modulate electronic and steric properties.
Notable milestones include:
The compound’s hybrid spiro-aromatic architecture makes it a valuable template for studying:
Table 2: Comparative Analysis of Spirocyclic Dioxolane Derivatives
Compound Name | CAS Number | Key Structural Differences |
---|---|---|
1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 | Lacks aromatic substitution |
3',3'-Dichlorospiro[1,3-dioxolane-2,7'-tricyclo[4.2.0.0²⁴]octane] | N/A | Contains dichlorocarbene adducts |
7-Bromo-1,4-dioxaspiro[4.5]decan-8-one | 943589-83-1 | Bromine substituent enhances electrophilicity |
Recent studies have demonstrated the compound’s utility in synthesizing tricyclic frameworks via dichlorocarbene addition, yielding intermediates for natural product synthesis. Furthermore, its dioxolane ring exhibits remarkable stability under acidic conditions, making it a robust precursor for multi-step transformations.